molecular formula C23H23N3O4 B2545686 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide CAS No. 872857-14-2

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

Cat. No. B2545686
CAS RN: 872857-14-2
M. Wt: 405.454
InChI Key: NCNWHLYXURUJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains an indole moiety, which is a common scaffold in many pharmaceuticals, linked to a morpholino-2-one structure and a p-tolylacetamide group. The presence of these functional groups suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of related 2-(alkylamino)acetamides has been reported, involving characterization techniques such as NMR, NOESY, IR, and mass spectrometry . The transformation of these compounds to their corresponding morpholin-2-ones indicates a thermodynamic preference for the morpholino structure, which could be relevant for the synthesis of the compound . Additionally, the synthesis of similar compounds with a morpholino group, such as 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, involves condensation reactions and has been well-characterized by various analytical methods .

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been established through single crystal x-ray diffraction studies . This technique could potentially be used to determine the precise structure of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide. NMR studies have also been utilized to understand the conformational preferences of similar molecules .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the acetamide moiety and the morpholino-2-one structure. For instance, the iodine-mediated cyclization of related compounds has been used to synthesize isoquinolin-1-ylidene acetamides . Such cyclization reactions could be relevant for the synthesis or further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical properties such as melting point and elemental composition of similar compounds have been determined, providing a basis for the analysis of the target compound . The chemical properties, including stability and reactivity, can be inferred from related studies. For example, modifications on the morpholin-2-one core have been shown to improve plasmatic stability in antifungal agents .

Relevant Case Studies

Although no specific case studies on the compound were provided, the antifungal activity of related 2-oxo-morpholin-3-yl-acetamide derivatives has been explored, with some derivatives showing broad-spectrum antifungal activity and in vivo efficacy in murine models . This suggests potential pharmacological applications for the compound , which could be explored in future research.

Scientific Research Applications

Antifungal Applications

One of the key applications of derivatives similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide lies in their antifungal properties. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibiting fungicidal effects against Candida species and antifungal activity against Aspergillus species. Optimization led to compounds with broad antifungal activity and in vivo efficacy against systemic Candida albicans infection, underscoring the potential of these derivatives in addressing fungal infections (Bardiot et al., 2015).

Antimicrobial Applications

The antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives by Gul et al. (2017) revealed significant activity against selected microbial species. This research showcases the utility of morpholino acetamide derivatives in developing new antimicrobial agents, highlighting their potential to combat various bacterial and fungal infections (Gul et al., 2017).

Anticonvulsant Properties

The exploration of 2-(alkylamino)acetamides for their potential anticonvulsant properties is another intriguing application. Mancilla et al. (2003) synthesized and characterized new 2-(alkylamino)acetamides, providing insights into their chemical structure and potential pharmacological applications. Although the direct anticonvulsant activities of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide are not explicitly studied, the structural and functional similarities with synthesized acetamides suggest potential research avenues in this area (Mancilla et al., 2003).

properties

IUPAC Name

N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-16-6-8-17(9-7-16)24-23(29)22(28)19-14-26(20-5-3-2-4-18(19)20)15-21(27)25-10-12-30-13-11-25/h2-9,14H,10-13,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNWHLYXURUJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(p-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.